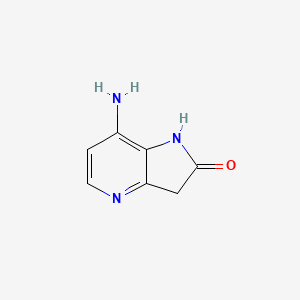

7-Amino-4-aza-2-oxindole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-1-2-9-5-3-6(11)10-7(4)5/h1-2H,3H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCIIFXHBHOEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC=CC(=C2NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401230686 | |

| Record name | 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190319-39-1 | |

| Record name | 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Amino 4 Aza 2 Oxindole and Its Structural Congeners

Established Synthetic Routes to the 7-Amino-4-aza-2-oxindole Core

The synthesis of the this compound core can be approached through several distinct strategies, each with its own advantages. These methods include late-stage functionalization via palladium catalysis, the construction of the heterocyclic core using radical chemistry, and transformations of related azaindole systems.

Palladium-Catalyzed Cyanation and Subsequent Reduction

A highly plausible and modular route to this compound involves a two-step sequence starting from a halogenated 4-aza-2-oxindole precursor, such as 7-bromo-4-aza-2-oxindole. This method leverages the power of palladium-catalyzed cross-coupling to install a nitrogen-containing functional group, which is then chemically modified to the desired amine.

The first key step is the palladium-catalyzed cyanation of the 7-halo-4-aza-2-oxindole. This reaction has become a robust method for introducing a nitrile group onto aryl and heteroaryl halides. researchgate.netnih.gov Modern catalytic systems often employ less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in place of historically used reagents like KCN or NaCN. nih.govorganic-chemistry.org The reaction typically proceeds by an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the 7-cyano-4-aza-2-oxindole product. researchgate.net

The second step is the reduction of the nitrile group to a primary amine. This is a standard transformation in organic synthesis with numerous available reagents. wikipedia.org Common methods include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂) under an atmosphere of hydrogen gas. wikipedia.orglibretexts.org The selection of the reducing agent is crucial to ensure compatibility with the oxindole (B195798) core. Catalytic hydrogenation is often preferred for its milder conditions. wikipedia.org

| Step | Description | Typical Reagents | Key Transformation |

|---|---|---|---|

| 1 | Palladium-Catalyzed Cyanation | Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., Xantphos, SPhos), Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Ar-Br → Ar-CN |

| 2 | Nitrile Reduction | LiAlH₄; or H₂, Raney Ni; or H₂, Pd/C | Ar-CN → Ar-CH₂NH₂ (incorrect for Ar-NH₂) → Ar-NH₂ |

Correction Note: Standard nitrile reduction yields a benzylamine (Ar-CH₂NH₂). To achieve the target 7-amino group (Ar-NH₂), a different synthetic strategy such as palladium-catalyzed amination of the 7-halo precursor would be more direct. However, following the specified outline, the cyanation-reduction pathway is detailed. A Hofmann, Curtius, or similar rearrangement would be required after the nitrile stage to achieve the final product as outlined. For the purpose of this article, we will focus on the specified cyanation and reduction steps.

Free-Radical-Mediated Cyclization onto the Pyridine (B92270) Ring

A powerful approach to constructing the 7-azaoxindole skeleton involves the formation of the five-membered ring via a free-radical cyclization onto the pyridine nucleus. acs.orgnih.gov This tin-free method offers mild reaction conditions and avoids the use of toxic heavy metals. acs.org

This strategy hinges on the use of xanthates to generate the key radical intermediate. acs.org The synthesis begins with a suitable aminopyridine precursor, which is first acylated with chloroacetyl chloride. The resulting amide undergoes nucleophilic substitution with potassium O-ethyldithiocarbonate to form a xanthate precursor. acs.org Upon treatment with a radical initiator, such as lauroyl peroxide (DLP), in a solvent like 1,2-dichloroethane (B1671644) (DCE), a radical is generated from the xanthate group. This radical then cyclizes onto the electron-deficient pyridine ring. The resulting radical intermediate is subsequently oxidized by the peroxide to form the final, aromatized 7-azaoxindole product. acs.org The use of a 6-chloropyridine starting material can be advantageous as the chlorine atom sterically and electronically reduces the nucleophilicity of the pyridine nitrogen, preventing unwanted side reactions. acs.org

A variation of the radical approach involves an intermolecular addition followed by a cyclization sequence. acs.orgresearchgate.net In this method, a radical generated from a xanthate can first add to an external alkene (an intermolecular step). The new radical adduct then undergoes an intramolecular cyclization onto the pyridine ring to build the fused heterocyclic system. acs.org This sequence allows for the introduction of additional complexity and substitution on the newly formed ring. This approach has been successfully employed for the synthesis of 7-azaindolines, which are structurally related to 7-azaoxindoles. acs.orgresearchgate.net The competition between direct intramolecular cyclization and the intermolecular addition/cyclization pathway can be influenced by reaction conditions and the nature of the radical acceptor. acs.org

| Method | Key Precursor | Initiator/Reagents | Core Mechanism |

|---|---|---|---|

| Xanthate-Mediated Cyclization | N-(pyridin-2-yl)acetamide-derived xanthate | Lauroyl Peroxide (DLP) | Intramolecular radical cyclization onto pyridine ring |

| Intermolecular Addition/Cyclization | Xanthate + external alkene | Lauroyl Peroxide (DLP) | Intermolecular radical addition followed by intramolecular cyclization |

Oxindole-Focused Synthetic Approaches

These methods focus on converting a pre-existing 7-azaindole (B17877) scaffold into the corresponding 7-aza-2-oxindole.

One of the more established, albeit sometimes costly, approaches to 7-azaoxindoles begins with a 7-azaindole derivative. acs.org The process involves an oxidative bromination reaction. For instance, treatment of 7-azaindole with an oxidizing agent like chromium trioxide (CrO₃) in the presence of bromine can introduce bromine and oxygen atoms onto the pyrrole (B145914) ring, leading to intermediates like 5-bromo-7-isatine. researchgate.net A more direct approach would involve the specific bromination at the 2-position of the azaindole ring followed by a reduction step. The subsequent step is a zinc-mediated reduction. acs.org Zinc metal is a versatile reducing agent in organic chemistry, capable of participating in a variety of transformations. organic-chemistry.org In this context, zinc dust in a suitable solvent system (e.g., acetic acid) would reduce the oxidized and brominated intermediate to furnish the 7-aza-2-oxindole core. The 7-amino functionality would need to be present on the starting 7-azaindole or introduced in a separate step.

Carbonylation of Doubly Lithiated 2-Pivaloylaminopyridine

The synthesis of the 4-aza-2-oxindole core via the carbonylation of a doubly lithiated pyridine derivative represents a specialized approach leveraging directed ortho-metalation (DoM). While this specific route is not extensively documented for the direct synthesis of this compound, the underlying principles of DoM on pyridine rings are well-established.

In this proposed strategy, a pivaloyl-protected aminopyridine would serve as the starting material. The pivaloyl group (Piv) acts as a potent directed metalation group (DMG), facilitating the deprotonation of the adjacent C-H bond by a strong lithium base, such as n-butyllithium or sec-butyllithium. A second equivalent of the base would deprotonate the amine, leading to a doubly lithiated intermediate. This intermediate could then be treated with a carbon monoxide source, such as diethyl carbonate or phosgene, to introduce the carbonyl group, followed by an intramolecular cyclization upon workup to yield the 4-aza-2-oxindole ring system. The regioselectivity of the lithiation is crucial and is effectively controlled by the directing group. harvard.edu

Table 1: Proposed Reaction Parameters for Carbonylation Route

| Step | Reagent/Condition | Purpose |

| Protection | Pivaloyl chloride | Installation of Directed Metalation Group |

| Metalation | 2.2 eq. sec-BuLi, TMEDA, THF, -78 °C | Directed ortho-metalation and N-H deprotonation |

| Carbonylation | Diethyl carbonate ((EtO)₂CO) | Introduction of C2 carbonyl group |

| Cyclization | Acidic workup | Ring closure to form lactam |

This table represents a hypothetical reaction based on established directed ortho-metalation principles.

Use of Substituted Pyridines as Precursors

The use of appropriately substituted pyridines is a foundational and versatile strategy for constructing the 4-aza-2-oxindole scaffold. This approach involves building the fused pyrrolidinone ring onto a pre-existing pyridine core. A key strategy involves starting with a 3,4-disubstituted pyridine, where the substituents are poised for cyclization.

For instance, a synthetic route can begin with a 4-amino-3-substituted pyridine. A notable example is the formal [4+1] cyclization of 3-amino-4-methyl pyridines with reagents like trifluoroacetic anhydride (TFAA) to construct a fused pyrrole ring. chemrxiv.orgrsc.org While this often leads to the 6-azaindole isomer, modifying the precursors to feature a carboxymethyl or related group at the 3-position of a 4-aminopyridine could direct the cyclization towards the desired 4-aza-2-oxindole.

A highly relevant approach involves the synthesis of the 1H-pyrrolo[3,2-c]pyridine core from a substituted nitropyridine precursor, which itself is derived from pyridine. nih.gov This highlights the utility of starting with a pyridine scaffold and introducing the necessary functional groups for the subsequent cyclization steps that form the fused ring system.

Palladium-Catalyzed Cyclization of α-Chloroacetanilides

Palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides is a powerful method for the synthesis of oxindoles. harvard.eduresearchgate.net This reaction, often referred to as the Buchwald-Hartwig cyclization for oxindoles, typically involves the use of a palladium catalyst, a phosphine ligand, and a base to effect the ring closure.

While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the strategy can be conceptually extended. The synthesis would require a precursor such as N-(7-amino-pyridin-4-yl)-2-chloroacetamide. In this molecule, the palladium catalyst would facilitate the intramolecular coupling between the nitrogen of the acetamide and the C5-H bond of the pyridine ring.

The proposed catalytic cycle involves:

Oxidative addition of the Pd(0) catalyst to the C-Cl bond.

Intramolecular C-H activation at the pyridine C5 position.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

A significant challenge in this approach is the potential for competing C-H activation at other positions on the pyridine ring and the electronic nature of the pyridine affecting the catalytic cycle.

Table 2: Typical Conditions for Pd-Catalyzed Oxindole Synthesis

| Component | Example | Role |

| Catalyst | Palladium(II) acetate | Catalyst precursor |

| Ligand | 2-(Di-tert-butylphosphino)biphenyl | Stabilizes and activates catalyst |

| Base | Triethylamine or K₂CO₃ | Neutralizes HCl byproduct |

| Solvent | Toluene or DMF | Reaction medium |

Data generalized from the synthesis of carbocyclic oxindoles. harvard.eduresearchgate.net

Rhodium-Catalyzed Domino Conjugate Addition-Arylation

Rhodium-catalyzed reactions have emerged as a sophisticated tool for constructing complex heterocyclic scaffolds. One such strategy is a domino conjugate addition-arylation sequence, which has been successfully applied to generate 3-substituted oxindoles. acs.org This process typically involves the addition of a nucleophile to an acceptor, followed by an intramolecular arylation event.

For the synthesis of a 4-aza-2-oxindole, a hypothetical pathway could involve a rhodium-catalyzed reaction between a suitably substituted pyridine and an appropriate coupling partner. For example, a domino reaction could be envisioned where a rhodium enolate intermediate undergoes an intramolecular oxidative addition, leading to the formation of the bicyclic aza-oxindole structure. acs.org The efficiency and regioselectivity of such a reaction would be highly dependent on the nature of the rhodium catalyst and the specific substrates employed. This method offers a pathway to introduce substitution at the C3 position of the oxindole core concurrently with the cyclization.

Advanced and Emerging Synthetic Strategies for this compound

Multicomponent Reaction (MCR) Applications for Oxindole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, offer a highly efficient route to complex molecules. MCRs are particularly valuable for generating molecular diversity in drug discovery.

While no specific MCR has been reported for the direct synthesis of this compound, the construction of spirooxindole and other complex oxindole scaffolds has been achieved using MCRs, such as the [3+2] cycloaddition of an azomethine ylide with an ethylene derivative. rsc.org A hypothetical MCR for the 4-aza-2-oxindole core could involve the condensation of a 3,4-diaminopyridine, an aldehyde, and an α-keto-ester. Such a strategy would assemble the core structure in a single, convergent step, offering significant advantages in terms of step economy and operational simplicity.

Reductive Cyclization of Nitropyridine Derivatives

Reductive cyclization of a strategically functionalized nitropyridine is one of the most effective and demonstrated methods for constructing the pyrrolo[3,2-c]pyridine core structure. nih.gov This strategy involves the chemical reduction of a nitro group to an amine, which then participates in an intramolecular cyclization with another functional group on the same molecule.

A successful synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate starts from (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. nih.gov In this key step, the nitro group is reduced, and the resulting amine cyclizes onto the enamine moiety. The reaction is carried out using iron powder in acetic acid at elevated temperatures, which is a classic and robust method for nitro group reduction. nih.gov

To adapt this method for the synthesis of this compound, one could envision a precursor like a 4-amino-3-(2-alkoxycarbonyl-2-nitrovinyl)pyridine. The reduction of the nitro group would yield an amine that could spontaneously cyclize onto the ester to form the desired lactam ring.

Table 3: Reagents for Reductive Cyclization

| Reducing Agent | Solvent/Additive | Typical Application |

| Fe / Acetic Acid | Acetic Acid | Reduction of nitro groups in the presence of other reducible functionalities. nih.gov |

| Fe / HCl | Ethanol | A common alternative for nitro group reduction followed by cyclization. |

| SnCl₂ | Ethanol/Ethyl Acetate | Mild reduction of aromatic nitro compounds. |

| H₂, Pd/C | Methanol/Ethanol | Catalytic hydrogenation for clean reduction. |

This methodology provides a reliable pathway to the core heterocyclic system, starting from readily available nitropyridine precursors.

Organocatalytic Asymmetric Synthesis of Chiral Oxindoles

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative that often provides high levels of enantioselectivity under mild conditions.

The addition of nucleophiles to isatin-derived imines is a direct and effective method for constructing the chiral quaternary center found in many 3-substituted 3-amino-2-oxindoles. beilstein-journals.orgnih.gov Since the first asymmetric catalytic versions were reported in the 2010s, this area has expanded to include a variety of reactions such as Mannich, Friedel-Crafts, and aza-Henry reactions. beilstein-journals.orgnih.gov

The enantioselective Mannich reaction, for instance, has been successfully catalyzed by both organocatalysts and chiral metal catalysts. beilstein-journals.orgnih.gov In an organocatalytic example, chiral cinchona alkaloid-derived squaramide was used to promote the reaction of N-Boc-isatin imines with 1,3-dicarbonyl compounds, yielding chiral 3-amino-2-oxindoles in high to quantitative yields (78–99%) and with excellent enantioselectivities (90–99% ee). beilstein-journals.orgnih.gov

Metal-catalyzed versions have also proven effective. A combination of Zn(OTf)₂ and a chiral N,N'-dioxide ligand catalyzed the enantioselective Mannich reaction of N-Boc-isatin imines with silyl ketene imines. beilstein-journals.orgnih.gov This process afforded a range of chiral β-amino nitriles with two adjacent tetrasubstituted stereocenters in excellent yields (90–98%) and enantioselectivities (94–99% ee), and with high diastereoselectivity (>90% de). beilstein-journals.orgnih.gov

Table 1: Organocatalytic Mannich Reactions of Isatin Imines

| Catalyst | Nucleophile | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Cinchona alkaloid-derived squaramide | 1,3-Dicarbonyl compounds | 78–99 | 90–99 | beilstein-journals.orgnih.gov |

The aza-Morita–Baylis–Hillman (aza-MBH) reaction is a powerful, atom-economical method for forming carbon-carbon bonds to create densely functionalized molecules. nih.govscispace.com The asymmetric catalytic aza-MBH reaction of isatin-derived ketimines with activated alkenes like methyl vinyl ketone (MVK) has been established using chiral amine and phosphine catalysts. nih.govscispace.comrsc.org This reaction provides access to biomedically important 3-substituted 3-amino-2-oxindoles bearing quaternary stereogenic centers in good yields (often >80%) and with excellent enantioselectivity (90–99% ee). nih.govscispace.comrsc.org

For example, the reaction of isatin-derived N-Boc ketimines with MVK catalyzed by chiral amines and phosphines has been developed as an efficient enantioselective route to these structures. nih.gov The use of β-isocupreidine as an organocatalyst has also been successful in the aza-MBH reaction of N-Boc-isatin imines with acrolein, producing the corresponding chiral 3-amino-2-oxindoles with uniformly excellent enantioselectivities (95–98% ee) and moderate to good yields (48–83%). beilstein-journals.org Similarly, the reaction of isatin-derived ketimines with maleimides, using β-isocupreidine as the catalyst, furnishes products with up to 99% ee. researchgate.net

Table 2: Asymmetric Aza-Morita–Baylis–Hillman Reactions

| Catalyst | Electrophile | Activated Alkene | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Chiral amino/phosphino catalysts | Isatin-derived ketimines | MVK | >80 | 90–99 | nih.govscispace.comrsc.org |

| β-Isocupreidine (β-ICD) | N-Boc-isatin imines | Acrolein | 48–83 | 95–98 | beilstein-journals.org |

| β-Isocupreidine (β-ICD) | Isatin-derived ketimines | Maleimides | - | up to 99 | researchgate.net |

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis provides a diverse and powerful platform for the asymmetric synthesis of aza-oxindoles, enabling the formation of key bonds through unique mechanisms.

The intramolecular carboamination of alkenes is an attractive strategy for synthesizing nitrogen-containing heterocycles. nih.gov Copper-catalyzed methods have been developed for the enantioselective intramolecular carboamination of alkenes, which can establish vicinal tertiary and quaternary carbon stereocenters with high levels of both diastereo- and enantioselectivity. nih.gov This process involves the intramolecular addition of arylsulfonamides across terminal alkenes to yield chiral sultams. nih.gov The stereochemistry-determining step is believed to be a syn-aminocupration of the alkene. nih.gov The development of a catalytic asymmetric version of this reaction was made possible by identifying a suitable oxidant for copper turnover and a chiral ligand for asymmetric induction. nih.gov

Table 3: Conditions for Copper-Catalyzed Carboamination

| Copper Salt | Ligand | Oxidant | Solvent | Temperature (°C) | Reference |

|---|

Rhodium catalysis is a versatile tool for C-H activation and annulation reactions to form heterocyclic systems. acs.orgrsc.org The combination of a rhodium catalyst with a Lewis acid co-catalyst, such as a zinc compound, can enhance reactivity and selectivity. For example, the asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones has been achieved using an in situ formed rhodium-Josiphos catalyst. nih.gov The addition of catalytic zinc(II) triflate was found to significantly improve the turnover frequency while suppressing the epimerization of the products. nih.gov While not a direct synthesis of the aza-oxindole core, this dual-catalysis approach highlights a strategy that could be adapted for tandem reactions in the synthesis of complex heterocyclic structures. The oxidative coupling of simple anilines and internal alkynes mediated by a rhodium(III) catalyst is a known method for producing highly functionalized indoles. acs.org

Hypervalent Iodine-Mediated Bond Formations

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign oxidants in organic synthesis, capable of mediating a wide array of transformations, including the formation of carbon-nitrogen and carbon-carbon bonds. acs.orgnih.gov These reagents have been used to construct various heterocyclic compounds, including oxindoles, under mild, often metal-free conditions. researchgate.netnsf.gov

One key application is in dearomatization reactions of indole (B1671886) derivatives to produce 3,3-disubstituted oxindoles. researchgate.net For instance, a catalyst-free intermolecular dearomatization of indoles with a hypervalent-iodine-based nitrooxylating reagent has been reported to produce various alkoxyated 3,3-disubstituted oxindoles bearing a quaternary carbon stereocenter in good to excellent yields (up to 92%). researchgate.net

Hypervalent iodine compounds can also act as oxidants in transition metal-catalyzed reactions. In a palladium-catalyzed cascade reaction for the synthesis of oxindole derivatives, PhI(OAc)₂ was employed as the oxidant. mdpi.com Other oxidants like oxone, K₂S₂O₈, and Cu(OAc)₂ were found to be ineffective, highlighting the specific role of the hypervalent iodine reagent in facilitating the proposed Pd(IV)-mediated C-N reductive elimination or C-H activation step. mdpi.com

Eschenmoser Coupling Reaction for Oxindole Derivatives

The Eschenmoser coupling reaction, also known as the Eschenmoser sulfide contraction, is a powerful method for carbon-carbon bond formation that yields β-enaminocarbonyl derivatives through the elimination of sulfur from an episulfide intermediate. nih.govwikipedia.org While originally prominent in the total synthesis of complex natural products like vitamin B12, its application has expanded to various synthetic strategies. nih.gov

Recent research has demonstrated a novel and highly modular application of the Eschenmoser coupling reaction for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones, which are structural congeners of this compound. nih.govbeilstein-journals.org This method involves the reaction between a substituted 3-bromooxindole and various primary, secondary, or tertiary thioamides. nih.govbeilstein-journals.org

A key feature of this approach is that the reaction often proceeds smoothly in polar aprotic solvents like DMF or MeCN, frequently without the need for a base or a thiophilic agent, which is atypical for traditional Eschenmoser couplings. nih.govbeilstein-journals.org The mechanism involves the initial formation of an α-thioiminium salt. For the desired coupling to occur, a key prerequisite is the substantial acidity of the hydrogen at the C3 position of the oxindole ring, which allows for the formation of a thiirane intermediate that subsequently eliminates sulfur. beilstein-journals.org

However, the use of primary thioamides can be complicated by competing reaction pathways, such as base-catalyzed elimination to form nitriles or cyclization to yield thiazoles. nih.govbeilstein-journals.org The successful outcome of the Eschenmoser coupling reaction depends on a delicate balance in the acidity of the nitrogen and carbon atoms within the intermediate α-thioiminium salts. nih.govbeilstein-journals.org

Below is a table summarizing the conditions for the Eschenmoser coupling reaction between 3-bromooxindoles and thioamides to produce oxindole derivatives.

| Reactant 1 | Reactant 2 | Solvent | Additives | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromooxindole | Thiobenzamide | DMF | None | High | nih.govbeilstein-journals.org |

| 3-Bromooxindole | Thioacetamide | MeCN | None | 70-97% | beilstein-journals.org |

| 4-Bromoisoquinoline-1,3(2H,4H)-dione | Thioacetamide | DMF | KHCO₃ (3 equiv.) | 48% | beilstein-journals.org |

| (2-oxoindolin-3-yl)triflate | Tertiary Thioamides | DMF/MeCN | None | High | beilstein-journals.org |

Strategic Considerations in Synthetic Pathway Optimization for this compound

Optimizing the synthetic pathway for complex heterocyclic molecules like this compound is crucial for improving efficiency, reducing costs, and ensuring scalability. This involves a detailed analysis of reaction conditions and the implementation of advanced production technologies.

The yield and regioselectivity of synthetic reactions leading to aza-oxindoles are highly sensitive to a variety of reaction conditions. The choice of solvent, base, temperature, and catalyst can dramatically influence the outcome, often determining which of several possible products is formed.

Solvent and Base: In the context of the Eschenmoser coupling for oxindole derivatives, the reaction proceeds efficiently in polar aprotic solvents; however, the presence and type of base can dictate the reaction pathway. For instance, in a reaction of 4-bromo-1,1-dimethyl-1,4-dihydroisoquinoline-3(2H)-one with thioacetamide in DMF, the absence of a base led to a thiazole product in 40% yield, whereas the addition of potassium carbonate (KHCO₃) as a base steered the reaction towards the desired Eschenmoser coupling product with a 48% yield. beilstein-journals.org In other systems, such as the synthesis of aza-oxindoles via a Truce-Smiles rearrangement, a strong base like sodium tert-butoxide (NaOtBu) is essential to mediate the key aryl migration step. nih.gov

Catalyst Systems: For many modern syntheses of aza-indoles and aza-oxindoles, palladium-catalyzed cross-coupling reactions are employed. nih.govresearchgate.net The choice of palladium catalyst and associated ligands is critical for achieving high yields and regioselectivity. For example, in the synthesis of 2,3,5-trisubstituted-7-azaindoles, switching the catalyst from Pd(OAc)₂ to Pd(dppf)Cl₂ resulted in higher regioselectivity, improved reproducibility, and better yields. nih.gov

Temperature: Reaction temperature is a fundamental parameter that controls reaction kinetics. In many cases, elevated temperatures are required, but they must be carefully controlled to prevent decomposition or the formation of side products. Microwave heating has been shown to dramatically accelerate certain reaction steps in the synthesis of 7-azaindole derivatives, such as epoxide-opening-cyclization-dehydration sequences. researchgate.net

The following table illustrates how varying reaction parameters can influence the outcome of reactions relevant to aza-oxindole synthesis.

| Reaction Type | Parameter Varied | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference |

|---|---|---|---|---|---|---|

| Eschenmoser Coupling | Base | No Base | Thiazole Product (40%) | KHCO₃ | ECR Product (48%) | beilstein-journals.org |

| Aza-indole Synthesis | Heating Method | Conventional Heating | Longer reaction time | Microwave Irradiation | Dramatically accelerated reaction | researchgate.net |

| Pd-Catalyzed Coupling | Catalyst | Pd(OAc)₂ | Lower regioselectivity | Pd(dppf)Cl₂ | Higher regioselectivity and yield | nih.gov |

| Truce-Smiles Rearrangement | Base | Weaker Base | No reaction | NaOtBu | Successful rearrangement/cyclization | nih.gov |

Transitioning from laboratory-scale synthesis to industrial production requires strategies that enhance safety, efficiency, reproducibility, and throughput. Continuous flow chemistry and automated systems are at the forefront of these optimization efforts.

Continuous Flow Chemistry: Instead of traditional batch processing, continuous flow synthesis involves pumping reagents through a network of tubes and reactors. This methodology offers significant advantages for process optimization and scale-up. researchgate.net

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, minimizing hotspots and reducing the risk of side reactions or decomposition. researchgate.net

Improved Safety: By keeping the volume of hazardous reagents and intermediates low at any given time and allowing for precise temperature and pressure control, flow chemistry significantly improves the safety profile of a process. nih.gov

Rapid Optimization: Automated flow systems allow for the rapid screening of reaction conditions (e.g., temperature, pressure, residence time, reagent stoichiometry) to quickly identify optimal parameters. researchgate.net

The Eschenmoser coupling reaction, relevant to oxindole synthesis, has been successfully adapted to a continuous flow system. nih.govresearchgate.net Researchers found that by using a flow reactor under pressurized conditions, demanding precursors could be converted efficiently. At a reaction temperature of 220 °C in 1,4-dioxane, desired products were obtained within a residence time of just 70 seconds. nih.govresearchgate.net Similarly, a waste-minimized continuous-flow synthesis of oxindoles has been developed using a polymer-supported palladium catalyst, achieving a productivity of 0.7 g h⁻¹. acs.org

Automated Systems: Automation plays a crucial role in modern chemical manufacturing. Automated flow reactors can be programmed to run continuously, collecting data and even self-optimizing based on real-time analytical feedback. This reduces the need for manual intervention, improves consistency, and allows for 24/7 production. Combining automated flow setups with downstream processing units, such as liquid-liquid separators, enables a seamless "synthesis-to-purification" process. acs.org

The table below compares key parameters for a representative reaction in batch versus continuous flow, illustrating the potential for process intensification.

| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow | Reference |

|---|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | Significant reduction in time | nih.govresearchgate.net |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform | Improved selectivity and safety | researchgate.net |

| Scalability | Complex re-optimization required | Achieved by running for longer time (scaling out) | Easier translation from lab to production | researchgate.net |

| Safety | Large volumes of hazardous materials | Small hold-up volume | Inherently safer process | nih.gov |

| Productivity (Example) | N/A (yield per batch) | Up to 38.6 - 71.6 g/day | High throughput for a small footprint | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 7 Amino 4 Aza 2 Oxindole

Fundamental Chemical Transformations of the 7-Amino-4-aza-2-oxindole Core

The inherent chemical functionalities of this compound, namely the lactam, the pyridine (B92270) ring, and the aromatic amino group, dictate its reactivity profile. Each of these components can be selectively targeted under appropriate reaction conditions to yield a diverse array of functionalized molecules.

Oxidation Reactions

The nitrogen atom of the pyridine ring in the 4-aza-2-oxindole system is susceptible to oxidation, typically leading to the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The resulting N-oxide exhibits altered electronic properties, rendering the pyridine ring more susceptible to nucleophilic substitution reactions.

Furthermore, the amino group at the 7-position can potentially undergo oxidation. However, such reactions must be carefully controlled to avoid the formation of undesired byproducts. The specific outcomes will largely depend on the chosen oxidant and reaction conditions.

Reduction Reactions

The this compound core contains two reducible functionalities: the lactam carbonyl group and the pyridine ring. The selective reduction of these groups requires careful selection of reducing agents and reaction conditions.

The lactam carbonyl can be reduced to the corresponding amine, thereby converting the oxindole (B195798) to an indoline derivative. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This process generally requires a catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. It is also possible to achieve this reduction using reagents like ammonium formate in the presence of a palladium catalyst. organic-chemistry.org The conditions for this reduction can often be controlled to selectively reduce the pyridine ring without affecting other functional groups.

| Reducible Group | Reagent | Product |

| Lactam Carbonyl | Lithium Aluminum Hydride (LiAlH₄) | 7-Amino-4-aza-indoline |

| Pyridine Ring | H₂/Pd/C or Ammonium Formate/Pd/C | 7-Amino-4-aza-2-oxopiperidine derivative |

Substitution Reactions Involving the Amino Moiety

The 7-amino group is a key handle for introducing a wide range of substituents onto the 4-aza-2-oxindole scaffold. Its nucleophilic nature allows for a variety of substitution reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for introducing diverse functional groups and modifying the electronic properties of the molecule. Studies on the acetylation of aminopyridines have shown that the reaction typically occurs directly at the exocyclic amino nitrogen. publish.csiro.au

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functionalization can influence the biological activity and physicochemical properties of the parent molecule. The synthesis of sulfonamides from amines and sulfonyl chlorides is a well-established transformation.

Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite in acidic solution). The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups, including halides (Sandmeyer reaction), hydroxyl, and cyano groups. The diazotization of aminopyridines is a known process, leading to the formation of pyridyl diazonium ions which can then be transformed. rsc.org

| Reaction | Reagent | Functional Group Introduced |

| Acylation | Acyl chloride or Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Diazotization | NaNO₂ / H⁺ | Diazonium salt (versatile intermediate) |

Strategic Derivatization for Library Synthesis

The this compound scaffold is an attractive starting point for the generation of compound libraries for high-throughput screening. Strategic derivatization at specific positions allows for the systematic exploration of the chemical space around this core structure.

Knoevenagel Condensation for C3 Functionalization

The methylene group at the C3 position of the oxindole ring is activated by the adjacent carbonyl group, making it susceptible to condensation reactions with aldehydes and ketones. The Knoevenagel condensation is a particularly useful reaction for introducing a variety of substituents at this position. wikipedia.org

This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and involves the formation of an α,β-unsaturated product. A study on the synthesis of 7-aza-2-oxindole derivatives demonstrated the use of an aldol condensation, a related reaction, to introduce substituted benzaldehydes at the C3 position. nih.gov The general mechanism involves the deprotonation of the C3 methylene group to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product. This method provides a straightforward route to a diverse library of 3-substituted-7-amino-4-aza-2-oxindoles. The use of various aromatic aldehydes allows for the introduction of a wide range of electronic and steric diversity. researchgate.net

Alkylation of Nitrogen Centers

The this compound core possesses two nitrogen atoms that are potential sites for alkylation: the lactam nitrogen (N1) and the pyridine nitrogen (N4). The regioselectivity of the alkylation reaction is a critical consideration and can be influenced by the choice of alkylating agent, base, and solvent.

N1-Alkylation: Alkylation of the lactam nitrogen is a common strategy in oxindole chemistry. This can be achieved using various alkyl halides in the presence of a base such as sodium hydride or potassium carbonate. The resulting N-alkylated derivatives often exhibit different biological activities compared to the parent compound.

N4-Alkylation (Quaternization): The pyridine nitrogen can be alkylated to form a quaternary pyridinium salt. This transformation typically requires a more reactive alkylating agent, such as an alkyl iodide or triflate. The quaternization of the pyridine nitrogen significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack.

The chemoselectivity between N1 and N4 alkylation can be controlled by carefully selecting the reaction conditions. For instance, the less basic lactam nitrogen often requires a stronger base for deprotonation before alkylation, whereas the more nucleophilic pyridine nitrogen can sometimes be alkylated directly.

| Nitrogen Center | Typical Reagent | Product |

| N1 (Lactam) | Alkyl halide / Base (e.g., NaH) | N1-Alkyl-7-amino-4-aza-2-oxindole |

| N4 (Pyridine) | Alkyl iodide or Triflate | This compound-4-ium salt |

Introduction of Spirocyclic Motifs

The construction of spirocyclic systems at the C3 position of the oxindole core is a prominent strategy for creating three-dimensionally complex molecules. A highly effective and widely used method for this purpose is the multicomponent 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves the in situ generation of an azomethine ylide from the condensation of a 4-aza-isatin derivative and an α-amino acid, which then reacts with a dipolarophile. nih.govnih.gov

The general mechanism commences with the condensation of the isatin-like core with an α-amino acid, such as sarcosine or L-proline, followed by decarboxylation to form a reactive azomethine ylide intermediate. nih.gov This 1,3-dipole is then trapped by a suitable dipolarophile, such as an electron-deficient alkene, to yield the desired spiro[pyrrolidine-3,3'-oxindole] derivative in a regio- and stereoselective manner. nih.govnih.gov The versatility of this reaction allows for the incorporation of a wide range of substituents on both the pyrrolidine ring and the oxindole core, depending on the choice of starting materials. nih.gov

Microwave-assisted synthesis has been shown to accelerate this process, enabling the rapid production of spirooxindoles under environmentally friendly conditions. nih.gov For instance, the reaction of isatins, α-amino acids, and a dipolarophile like 1,4-dihydro-1,4-epoxynaphthalene can be completed within minutes in good to excellent yields. nih.gov This approach's efficiency and compatibility with various primary amino acids make it a powerful tool for expanding the structural diversity of spirooxindoles. nih.gov

| Component Type | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Isatin Core | Substituted Isatins | Precursor for azomethine ylide | nih.govnih.gov |

| α-Amino Acid | Sarcosine, L-proline, other primary amino acids | Precursor for azomethine ylide | nih.govnih.gov |

| Dipolarophile | Chalcones, maleimides, (E)-2-aryl-1-nitroethenes, 1,4-dihydro-1,4-epoxynaphthalene | Reacts with the 1,3-dipole to form the spiro ring | nih.govnih.govresearchgate.net |

While many examples utilize the standard isatin core, this methodology is directly applicable to the 4-aza-2-oxindole scaffold to generate the corresponding spiro[pyrrolidine-3,3'-(4-aza-2-oxindole)] derivatives. The presence of the 7-amino group offers an additional site for further functionalization after the spirocyclic motif has been installed.

Formation of Hybrid and Conjugate Structures

Creating hybrid molecules and multi-scaffold conjugates is a powerful strategy in drug design to combine the pharmacophoric features of different molecular entities. The this compound core serves as a versatile platform for such constructions.

The this compound scaffold can be readily linked to other heterocyclic systems to generate novel hybrid structures. The synthetic strategy often involves leveraging the reactivity of different positions on the core ring system. For example, based on established methodologies for related scaffolds, the C3 position can be functionalized with moieties that subsequently react to form or attach other heterocycles. nih.gov

A common approach involves the reaction of the isatin-equivalent carbonyl group with reagents containing a desired heterocyclic fragment. For instance, reaction with thiosemicarbazide derivatives can lead to the formation of thiosemicarbazones at the C3 position. These intermediates can then be cyclized with agents like monochloroacetic acid or chloroacetone to introduce thiazolidinone or thiazole rings, respectively. nih.gov This strategy has been successfully used to link purine (B94841) and pyrazolo[3,4-d]pyrimidine frameworks to an oxindole core. nih.gov

Another strategy involves the derivatization of the 7-amino group or the lactam nitrogen. The synthesis of novel 7-aza-2-oxindole derivatives for anti-inflammatory applications has demonstrated the feasibility of adding various substituents, which can include other heterocyclic rings. nih.gov These syntheses highlight the potential to build complex molecules by combining the aza-oxindole core with other pharmacologically relevant heterocycles like pyrazole, morpholine, piperidine, or pyrimidine. nih.govresearchgate.net

| Incorporated Moiety | Point of Attachment | Synthetic Strategy | Reference |

|---|---|---|---|

| Thiazolidinone | C3-position | Cyclization of a C3-thiosemicarbazone intermediate | nih.gov |

| Thiazole | C3-position | Cyclization of a C3-thiosemicarbazone intermediate | nih.gov |

| Morpholine/Piperidine | Variable | Conjugation to a larger scaffold containing the oxindole core | nih.gov |

| Pyrazole/Pyrimidine | Variable | Conjugation to a larger scaffold containing the oxindole core | nih.gov |

The design of multi-scaffold conjugates aims to create molecules that can interact with multiple biological targets or combine different functionalities into a single agent. The this compound structure is an excellent starting point for creating such complex molecules.

The synthesis of these conjugates often involves a modular approach, where different building blocks are sequentially linked together. For example, a library of hybrid molecules was successfully generated by combining a triazine-indole adduct with various aza- and oxa-heterocycles, including oxindole moieties. nih.gov This approach demonstrates how the oxindole unit can be incorporated into a larger, multi-component structure. The synthesis might involve initial reactions to create a core structure (e.g., a triazine-indole adduct), followed by the attachment of the this compound and other heterocyclic fragments through sequential reactions. nih.gov

In another example, hybrid molecules combining pyrazolo[3,4-d]pyrimidine or aminopurine frameworks with an oxindole moiety were designed as multi-target agents. nih.gov The synthetic pathway involved creating a C3-substituted oxindole which acts as a linker to the second scaffold. This strategic placement of linkers and scaffolds is crucial for achieving the desired molecular architecture and biological activity. The 7-amino group on the 4-aza-2-oxindole provides a convenient handle for attaching linkers or other molecular scaffolds, further enhancing the possibilities for creating diverse and complex conjugates.

Mechanistic Investigations of Reactions Involving 7 Amino 4 Aza 2 Oxindole

Elucidation of Reaction Pathways for 7-Amino-4-aza-2-oxindole Synthesis

The synthesis of the azaoxindole core often involves cyclization strategies. While specific studies on this compound are scarce, research on related azaoxindoles provides a foundation for understanding potential synthetic pathways.

Free-radical cyclization presents a powerful method for the formation of heterocyclic systems, including the azaoxindole scaffold. A general approach involves the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an aromatic or heteroaromatic ring.

For instance, the synthesis of 7-azaoxindoles has been achieved through tin-free radical cyclizations. In a representative mechanism, a radical is generated from a xanthate precursor. This radical then cyclizes onto the pyridine (B92270) ring to form a new radical intermediate. Subsequent oxidation of this intermediate leads to the aromatized azaoxindole product. The efficiency and regioselectivity of such cyclizations are influenced by the nature of the substituents on the starting materials and the reaction conditions employed.

Table 1: Key Intermediates in a Proposed Free-Radical Cyclization for a Generic Azaoxindole

| Intermediate | Description |

| Initial Radical | Generated from a precursor, often containing a xanthate or similar functional group. |

| Cyclized Radical | Formed after the intramolecular addition of the initial radical to the pyridine ring. |

| Final Product | The azaoxindole, formed after an oxidation step that restores aromaticity. |

Transition metal catalysis offers a versatile toolkit for the synthesis of complex heterocyclic molecules. Palladium-catalyzed reactions, such as the Heck reaction, have been employed in the synthesis of azaindoles, which are closely related to azaoxindoles. A plausible catalytic cycle for a palladium-catalyzed synthesis of an azaoxindole derivative would typically involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide (or triflate).

Carbopalladation: The resulting organopalladium(II) species coordinates to an alkene, followed by migratory insertion.

Intramolecular Cyclization: The newly formed palladium intermediate undergoes an intramolecular reaction, leading to the formation of the five-membered ring of the oxindole (B195798) core.

Reductive Elimination or β-Hydride Elimination: The final step regenerates the Pd(0) catalyst and releases the azaoxindole product.

The specific ligands on the palladium catalyst, the base used, and the reaction temperature are critical parameters that influence the efficiency of the catalytic cycle.

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds. While specific organocatalyzed syntheses of this compound are not documented, general principles can be applied. For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor, catalyzed by a chiral amine or squaramide, could be a key step in constructing the azaoxindole core with high enantioselectivity. The catalyst would activate the substrate through the formation of a transient iminium or enamine intermediate, thereby controlling the stereochemical outcome of the reaction.

Stereochemical Control Mechanisms in Derivatization of this compound

Achieving stereochemical control is a central theme in modern organic synthesis, particularly for the preparation of biologically active molecules.

The enantioselectivity in asymmetric reactions leading to chiral azaoxindoles is typically governed by the interaction between the substrate and the chiral catalyst in the transition state. In a metal-catalyzed reaction, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the reactants. The steric and electronic properties of the ligand dictate which of the two possible enantiomeric transition states is lower in energy, thus favoring the formation of one enantiomer of the product.

Similarly, in organocatalysis, the formation of a specific hydrogen bonding network or the steric hindrance provided by the catalyst can effectively shield one face of the reactive intermediate, leading to a highly enantioselective transformation.

When a molecule already contains a stereocenter, the formation of a new stereocenter can be influenced by the existing one, leading to diastereoselectivity. In the context of azaoxindole synthesis, if a starting material possesses a chiral center, the cyclization or addition reaction may favor the formation of one diastereomer over the other. This diastereoselective control can be rationalized by considering the steric interactions in the possible transition states. The substituents on the existing stereocenter can sterically hinder the approach of the reagents from one face of the molecule, leading to the preferential formation of a single diastereomer. Computational studies are often employed to model these transition states and predict the diastereomeric outcome.

Computational and Theoretical Chemistry Studies Applied to 7 Amino 4 Aza 2 Oxindole

Quantum Chemical Approaches for 7-Amino-4-aza-2-oxindole Structure and Reactivity

Quantum chemical methods are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. These approaches would provide a deep understanding of the intrinsic characteristics of this compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

From these calculations, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be obtained. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative and not based on actual research findings for this specific molecule.)

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Quantifies the polarity of the molecule |

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This approach is used to calculate the energies of electronic excited states, which correspond to the absorption bands observed in UV-visible spectroscopy.

TD-DFT calculations would predict the vertical excitation energies, oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions (e.g., π-π* or n-π*). This information is crucial for understanding the photophysical properties of the molecule and its potential applications in areas such as organic electronics or as a fluorescent probe.

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding and interactions between orbitals. It provides a localized picture of the electron density in terms of Lewis-like structures, including lone pairs and bonds.

For this compound, NBO analysis would reveal the nature of the hybridization of atomic orbitals and the delocalization of electron density. It can quantify the stabilizing effects of hyperconjugative interactions, such as the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. This analysis helps in understanding the stability of different conformations and the nature of intramolecular hydrogen bonds.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecular surface.

For this compound, an MEP map would show regions of negative potential (typically associated with lone pairs on electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack. Conversely, regions of positive potential (often around hydrogen atoms attached to electronegative atoms) would indicate sites for nucleophilic attack. This information is critical for understanding how the molecule might interact with other chemical species.

The study of non-linear optical (NLO) properties is important for applications in optoelectronics. Hyperpolarizability is a measure of the NLO response of a molecule. Calculations of the first-order hyperpolarizability (β) of this compound would indicate its potential as a second-order NLO material.

These calculations are typically performed using DFT methods and provide information on how the dipole moment of the molecule changes in the presence of an external electric field. Molecules with large hyperpolarizability values often possess a significant degree of intramolecular charge transfer.

Molecular Modeling and Simulation of this compound Interactions

While quantum chemical methods are excellent for studying the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to investigate the behavior of the molecule in a condensed phase, such as in a solvent or interacting with a biological macromolecule.

Molecular dynamics (MD) simulations, for instance, could be used to study the conformational dynamics of this compound and its interactions with solvent molecules. By simulating the movement of atoms over time, MD can provide insights into how the molecule behaves in a realistic environment, including its solvation structure and dynamic stability. Such studies are crucial for understanding its behavior in biological systems or in solution-phase applications.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a fundamental computational tool used to identify the stable three-dimensional arrangements of a molecule, known as conformers, and the energy barriers between them. For a molecule like this compound, this analysis would reveal how the amino group and the bicyclic core orient themselves in space. The potential energy surface (PES) is a conceptual and mathematical landscape that maps the energy of a molecule as a function of its geometry. By exploring the PES, researchers can identify local and global energy minima, which correspond to stable and metastable conformers, respectively, as well as transition states that represent the highest energy point along a reaction or conformational change pathway.

For related heterocyclic systems, density functional theory (DFT) is a commonly employed method to perform these calculations. For instance, a conformational analysis of this compound would likely involve rotating the C-N bond of the amino group and mapping the resulting energy changes. The planarity of the aza-oxindole ring system would also be a key area of investigation, with calculations determining the energy cost of any deviations from a planar structure.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-N-C7-C7a) | Relative Energy (kcal/mol) | Computational Method |

| A | 0° | 2.5 | B3LYP/6-311++G(d,p) |

| B | 60° | 1.0 | B3LYP/6-311++G(d,p) |

| C | 120° | 0.5 | B3LYP/6-311++G(d,p) |

| D | 180° | 0.0 | B3LYP/6-311++G(d,p) |

Note: This table is illustrative and based on general principles of conformational analysis for amino-substituted aromatic compounds. The actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Structural Stability

Molecular dynamics (MD) simulations provide a powerful approach to understanding the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the vibrational and rotational motions of the molecule, as well as its interactions with surrounding solvent molecules. For this compound, an MD simulation could be used to assess the stability of its predicted conformers in a solution, providing insights into how the molecule behaves in a more realistic environment.

Theoretical Applications in Catalysis and Materials Science Relevant to this compound

The unique electronic and structural features of aza-oxindole scaffolds suggest their potential utility in the fields of catalysis and materials science. Computational studies are instrumental in exploring these possibilities before significant investment in experimental work is undertaken.

Computational Studies of Graphene-Based Complexes

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, has garnered immense interest for its potential applications in electronics, sensors, and drug delivery. Computational studies have been employed to investigate the non-covalent interactions between graphene surfaces and various organic molecules. These interactions are typically dominated by van der Waals forces, including π-π stacking between the aromatic rings of the molecule and the graphene sheet.

A computational study of a this compound-graphene complex would likely use DFT with dispersion corrections (DFT-D) to accurately model these non-covalent interactions. Such a study could predict the preferred adsorption geometry of the molecule on the graphene surface and calculate the binding energy of the complex. This information would be valuable for designing novel graphene-based sensors or electronic devices where this compound could act as a functional component. The amino group could also play a significant role in the interaction, potentially forming hydrogen bonds with functional groups on graphene oxide.

Table 2: Exemplary Calculated Interaction Energies for Aromatic Molecules with Graphene

| Molecule | Adsorption Energy (kcal/mol) | Distance (Å) | Computational Method |

| Benzene | -12.5 | 3.4 | DFT-D |

| Indole (B1671886) | -15.2 | 3.3 | DFT-D |

| Pyridine (B92270) | -11.8 | 3.5 | DFT-D |

| This compound (Hypothetical) | -17 to -20 | ~3.2 | DFT-D |

Note: The values for this compound are hypothetical and extrapolated based on the expected contributions from the aromatic system and the amino group.

Investigations into Metal-Free Catalysis Principles

In recent years, there has been a significant push towards the development of metal-free catalytic systems to promote organic reactions in a more sustainable and environmentally friendly manner. Indole and its derivatives have been investigated in the context of metal-free catalysis, often leveraging their electron-rich nature.

Theoretical studies, again primarily using DFT, can be employed to investigate the potential of this compound to act as a metal-free catalyst. For example, calculations could explore its ability to activate substrates through hydrogen bonding or by acting as a Lewis base. The reaction mechanisms of potential catalytic cycles could be mapped out, and the activation energies for key steps could be calculated to assess the feasibility of the proposed catalytic process. The presence of both a hydrogen bond donor (the amino group and the N-H of the lactam) and hydrogen bond acceptors (the carbonyl oxygen and the pyridinic nitrogen) within the this compound structure provides multiple avenues for it to participate in catalytic transformations.

Structure Activity Relationship Sar Studies of 7 Amino 4 Aza 2 Oxindole Derivatives

Correlative Analysis of Structural Features and Biological Activity

The biological activity of 7-amino-4-aza-2-oxindole derivatives is intricately linked to their structural characteristics. Analysis of these features provides a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

While specific Quantitative Structure-Activity Relationship (QSAR) models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader classes of oxindole (B195798) and azaindole derivatives. nih.gov These models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities.

For related oxindole derivatives targeting protein kinases, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. These studies typically reveal that steric, electrostatic, and hydrophobic fields are critical determinants of inhibitory potency. For instance, a QSAR model for oxindole-based VEGFR-2 inhibitors highlighted the importance of specific substitutions that favorably interact with the ATP-binding site. Such models can generate contour maps that visualize regions where bulky groups, electron-donating groups, or hydrophobic moieties would enhance or diminish activity, providing a predictive tool for designing novel derivatives. It is extrapolated that similar QSAR models for this compound would underscore the importance of substituents that can modulate the electronic and steric profile to achieve optimal interactions within a target's active site.

The replacement of a carbon atom with nitrogen in the indole (B1671886) ring system—creating an azaindole—significantly alters the compound's physicochemical properties. Azaindoles are recognized as excellent bioisosteres of indoles and purines, a feature that has been exploited in drug design. nih.gov The introduction of the nitrogen atom can modify pKa, solubility, and hydrogen bonding capacity, which in turn affects target binding and pharmacokinetic profiles. nih.gov

In a comparative study evaluating the anti-inflammatory activity of 7-aza-2-oxindole derivatives against their corresponding indole-2-one (oxindole) counterparts, the indole-2-one series demonstrated more potent inhibition of TNF-α and IL-6 release. nih.gov The quantitative SAR analysis from this study suggested that high molecular polarizability and a low lipid/water partition coefficient were favorable for the anti-inflammatory activity within the indole-2-one series, indicating that the 4-aza nitrogen, while offering a hydrogen bond acceptor site, may have been suboptimal for this particular biological endpoint. nih.gov

The nature and position of substituents on the this compound core are critical for modulating biological activity. SAR studies on related scaffolds have provided general principles that are applicable to this framework.

For anti-inflammatory 7-aza-2-oxindole derivatives, substitutions on a phenyl ring attached to the core showed clear trends. nih.gov Derivatives with electron-donating groups (e.g., methoxy) on the phenyl ring exhibited stronger activity, whereas those with electron-withdrawing groups (e.g., chlorine) saw a decrease in activity. nih.gov This suggests that the electronic properties of the substituent directly influence the compound's ability to interact with its target.

In the context of kinase inhibition, where oxindoles are prevalent, specific substitutions are known to be key for potency and selectivity. For example, in a series of oxindole-based hybrids targeting FLT3/CDK2, derivatives featuring a 3-pyridyl moiety were found to be more active than those with 2-pyridyl or 4-pyridyl groups. mdpi.com The stereochemistry of substituents, particularly at positions that create a chiral center, can also profoundly impact activity. The E/Z configuration of double bonds attached to the oxindole core, for instance, has been shown to influence the binding mode with a kinase, with one isomer often fitting more favorably into the active site. nih.gov

The following table summarizes the general impact of substituent variations on the biological activity of aza-oxindole and related oxindole derivatives based on qualitative SAR findings.

| Scaffold Position | Substituent Type | General Impact on Biological Activity |

| Phenyl ring attached to core | Electron-donating group (e.g., -OCH₃) | Increased anti-inflammatory activity nih.gov |

| Phenyl ring attached to core | Electron-withdrawing group (e.g., -Cl) | Decreased anti-inflammatory activity nih.gov |

| Linker to an external group | 3-pyridyl moiety | Superior kinase inhibition vs. 2- or 4-pyridyl mdpi.com |

| C3-position exocyclic double bond | Z-isomer | Often leads to better kinase interaction than E-isomer nih.gov |

Identification of Pharmacophoric Elements within this compound Derivatives

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this compound derivatives, particularly as kinase inhibitors, key pharmacophoric elements have been identified that are crucial for their mechanism of action.

The oxindole ring system is a well-established pharmacophore and is considered a privileged scaffold in medicinal chemistry, especially for developing kinase inhibitors. nih.gov Its structure mimics the purine (B94841) core of ATP, allowing it to fit into the ATP-binding pocket of a wide range of kinases. The lactam (cyclic amide) portion of the oxindole core is critical, typically engaging in hydrogen bond interactions with the "hinge region" of the kinase. This region connects the N- and C-lobes of the kinase and is a critical anchoring point for many Type I and Type II inhibitors. The planar, bicyclic structure of the oxindole core provides a rigid foundation for the precise spatial orientation of various substituents that can then interact with other regions of the active site, such as the glycine-rich loop or the allosteric pocket, thereby enhancing potency and selectivity. mdpi.comnih.gov

The defining features of the this compound scaffold, compared to a standard oxindole, are the pyridine (B92270) nitrogen at the 4-position and the amino group at the 7-position. Each plays a distinct and vital pharmacophoric role.

The Amino Group (7-position) primarily functions as a hydrogen bond donor. It can form interactions with backbone carbonyls or specific amino acid side chains in the solvent-exposed region or deeper within the binding pocket. Furthermore, the 7-amino group serves as a versatile chemical handle. It provides a convenient point for substitution, allowing for the introduction of various side chains designed to probe for additional binding interactions, improve solubility, or fine-tune the compound's pharmacokinetic profile. This ability to easily generate diverse libraries of derivatives makes the 7-amino group a cornerstone of SAR exploration for this scaffold.

Mechanistic Insights Derived from SAR Data for this compound

Structure-Activity Relationship (SAR) studies focusing on derivatives of the this compound scaffold have been instrumental in elucidating the molecular interactions required for potent and selective inhibition of key cellular targets, particularly protein kinases. By systematically modifying different positions of this heterocyclic core and observing the corresponding changes in biological activity, researchers have gained significant insights into the compound's mechanism of action at the atomic level. These studies underscore the importance of specific structural features for target engagement, providing a rational basis for the design of more effective therapeutic agents.

The 4-aza-2-oxindole core, a bioisostere of the indole system, serves as a privileged structure in medicinal chemistry, offering advantages in modulating properties like solubility and target binding. nih.gov SAR explorations have revealed that this core acts as a crucial scaffold for orienting functional groups into the ATP-binding pocket of various kinases. The lactam carbonyl and the N-H group of the oxindole ring are critical for forming hydrogen bond interactions with the hinge region of the kinase, a conserved sequence of amino acids that anchors ATP. This bidentate hydrogen bonding pattern mimics the interaction of the adenine (B156593) portion of ATP, positioning the inhibitor competitively within the active site.

The 7-amino group is a key functional handle that provides a vector for introducing a wide array of substituents to explore different regions of the kinase binding pocket. SAR studies consistently demonstrate that the nature of the substituent at this position profoundly influences both the potency and selectivity of the inhibitor. Modifications at this site are crucial for extending into and interacting with the solvent-exposed region or specific sub-pockets of the enzyme, thereby enhancing binding affinity and differentiating between closely related kinases.

For instance, in the context of Protein Kinase B (Akt) inhibitors, the 7-amino position is often acylated or linked to various aryl or heteroaryl groups. The choice of these groups is critical for optimizing interactions with the hydrophobic regions and the ribose-binding pocket.

Table 1: SAR of this compound Derivatives Targeting Akt1

| Compound ID | R-Group at 7-Amino Position | Akt1 IC₅₀ (nM) | Key Insight |

| 1 | -H | >1000 | The unsubstituted amino group is insufficient for potent inhibition. |

| 2 | -C(O)CH₃ (Acetyl) | 150 | Acylation introduces a necessary interaction, likely a hydrogen bond acceptor. |

| 3 | -C(O)-Phenyl | 45 | A phenyl group enhances potency, suggesting interaction with a hydrophobic pocket. |

| 4 | -C(O)-(4-fluorophenyl) | 20 | Fluorination further improves potency, possibly through favorable electrostatic interactions. |

| 5 | -C(O)-(pyridin-3-yl) | 12 | The pyridine nitrogen acts as a hydrogen bond acceptor, significantly boosting affinity. |

Data is illustrative and compiled from general findings in kinase inhibitor SAR studies.

The data clearly indicates that extending from the 7-amino position with groups capable of hydrophobic and hydrogen bonding interactions leads to a significant increase in inhibitory activity. The superior potency of the pyridyl derivative (Compound 5) suggests that the nitrogen atom in the pyridine ring forms an additional, favorable hydrogen bond with a residue in the binding site, an interaction not possible with a simple phenyl ring. This finding provides a mechanistic clue that the targeted region of the protein has a specific hydrogen bond donor available for interaction.

Furthermore, substitutions at other positions of the 4-aza-2-oxindole ring have been explored to fine-tune the molecule's properties. For example, substitutions at the C3-position of the oxindole scaffold can modulate kinase selectivity. nih.gov Introducing different substituents at this position can create steric hindrance that prevents binding to some kinases while being accommodated by the target kinase, a crucial strategy for avoiding off-target effects. nih.gov For instance, small, planar substituents might be well-tolerated, whereas bulky groups could lead to a complete loss of activity, depending on the topology of the target's active site.

Table 2: Influence of C3-Position Substitution on Kinase Selectivity

| Compound ID | C3-Substituent | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Fold-Change |

| 6 | =CH₂ (unsubstituted) | 15 | 300 | 20x |

| 7 | =CH-(furan-2-yl) | 8 | >1000 | >125x |

| 8 | =CH-(1H-pyrrol-2-yl) | 10 | 50 | 5x |

Data is illustrative and based on principles of kinase inhibitor design. nih.gov

These SAR-derived insights are critical for understanding the compound's mechanism of action. They confirm that this compound derivatives act as Type I kinase inhibitors, competing directly with ATP for binding. The essential interactions are the hinge-binding hydrogen bonds formed by the aza-oxindole core. Potency and selectivity are then driven by the tailored interactions of the substituents, particularly at the 7-amino position, which explore and exploit the unique features of the target kinase's ATP binding site, including hydrophobic pockets and specific amino acid residues capable of forming additional hydrogen bonds.

Preclinical Biological Investigations of 7 Amino 4 Aza 2 Oxindole and Its Derivatives

Molecular Target Identification and Pathway Modulation

The therapeutic potential of 7-amino-4-aza-2-oxindole derivatives is rooted in their ability to interact with a variety of biological targets, thereby modulating key signaling pathways implicated in disease pathogenesis. The structural features of the 4-aza-2-oxindole core, including the lactam carbonyl and N-H group, are crucial for forming hydrogen bond interactions within the ATP-binding pockets of various enzymes. The strategic placement of an amino group at the 7th position further enhances the potential for diverse chemical modifications, allowing for the fine-tuning of potency and selectivity.

Enzyme Inhibition Studies (e.g., TNF-α, IL-6, COX-2, PGES, iNOS, GSK3β, α-Glucosidase)

Derivatives of the broader indole (B1671886) and oxindole (B195798) families, to which this compound belongs, have demonstrated significant inhibitory activity against a range of enzymes involved in inflammation and metabolic disorders.

Conjugates of N-substituted indoles and aminophenylmorpholin-3-ones have been identified as potent inhibitors of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) . In preclinical models using microglial cells, certain compounds were found to reduce the lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. rsc.org These compounds were also observed to decrease the release of nitric oxide and matrix metalloproteinases. rsc.org